2-(3-Bromophenyl)-2-methyloxetane
CAS No.: 850348-58-2
Cat. No.: VC3864305
Molecular Formula: C10H11BrO
Molecular Weight: 227.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 850348-58-2 |
|---|---|
| Molecular Formula | C10H11BrO |
| Molecular Weight | 227.1 g/mol |
| IUPAC Name | 2-(3-bromophenyl)-2-methyloxetane |
| Standard InChI | InChI=1S/C10H11BrO/c1-10(5-6-12-10)8-3-2-4-9(11)7-8/h2-4,7H,5-6H2,1H3 |
| Standard InChI Key | GWKYRHWYLAAEFD-UHFFFAOYSA-N |
| SMILES | CC1(CCO1)C2=CC(=CC=C2)Br |
| Canonical SMILES | CC1(CCO1)C2=CC(=CC=C2)Br |
Introduction
Structural Overview and Chemical Identification
Molecular Architecture
2-(3-Bromophenyl)-2-methyloxetane belongs to the oxetane family, a four-membered oxygen-containing heterocycle. The compound’s structure features:
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A methyl group at the 2-position of the oxetane ring, introducing steric bulk.
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A 3-bromophenyl substituent at the same 2-position, contributing electronic diversity through the bromine atom’s inductive and resonance effects.
The IUPAC name, 2-(3-bromophenyl)-2-methyloxetane, reflects this substitution pattern. The molecular formula is C₁₀H₁₁BrO, with a molecular weight of 227.10 g/mol .
Table 1: Key Identifiers and Structural Data
Electronic and Steric Features
The oxetane ring imposes significant ring strain (approximately 106 kJ/mol), which influences reactivity, particularly in ring-opening reactions . The 3-bromophenyl group alters electron density distribution:
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Electron-withdrawing effect: Bromine’s -I effect deactivates the phenyl ring, directing electrophilic substitution to meta and para positions.
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Steric effects: The methyl group at the 2-position creates a congested environment, potentially hindering nucleophilic attack on the oxetane ring .
| Oxetane Derivative | Ring Strain (kJ/mol) | Thermal Stability (°C) |
|---|---|---|
| 2-Methyloxetane | ~106 | 80–100 |
| 3,3-Difluorooxetane | ~98 | >150 |
| 2-(3-Bromophenyl)-2-methyloxetane (estimated) | ~110 | 90–110 (predicted) |
Chemical Reactivity and Reaction Pathways
The reactivity of 2-(3-Bromophenyl)-2-methyloxetane is governed by two primary factors:
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Oxetane Ring Strain: Drives ring-opening reactions under acidic or nucleophilic conditions.
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Bromophenyl Substituent: Participates in cross-coupling reactions (e.g., Suzuki-Miyaura) and electrophilic aromatic substitution.
Ring-Opening Reactions
The oxetane ring undergoes cleavage via:
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Acid-Catalyzed Hydrolysis: Produces 3-bromophenyl-2-methyl-1,3-propanediol intermediates.
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Nucleophilic Attack: Thiols or amines may open the ring, forming thioether or amine derivatives, respectively .
Functionalization of the Bromophenyl Group
The bromine atom serves as a handle for further derivatization:
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Pd-Catalyzed Cross-Coupling: Suzuki reactions with boronic acids to form biaryl systems.
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Lithiation-Halogen Exchange: Directed ortho-metalation for introducing additional substituents.
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